2-(2-Hydroxyphenyl)benzoxazole
Overview
Description
2-(2-Hydroxyphenyl)benzoxazole is a pink to reddish crystalline powder . It is a member of the class of 1,3-benzoxazoles that is 1,3-benzoxazole substituted by a 2-hydroxyphenyl group at position 2 . It has a role as a geroprotector .
Synthesis Analysis
A versatile synthetic route has been developed to prepare 2,5-bis(benzoxazole-2-yl)benzene-1,4-diol derivatives . An effective synthesis has been developed for 2-aminophenol derivative 6, which bears a carboxylate group in the desired position . The strategy allows construction of bis(benzoxazole) compound 5, where the built-in ester group can be easily converted to either a hydroxymethyl or a bromomethyl group to introduce the zinc-chelating ligand .Chemical Reactions Analysis
The dual fluorescence of 2-(2-Hydroxyphenyl)benzoxazole derivatives involves different decay pathways from the upper excited state, the internal conversion through vibrational relaxation, and conical intersection . A fast ESIPT process is observed directly for HBO while compound 3 has an enol/keto equilibrium type of ESIPT that exhibits dual emission .Physical And Chemical Properties Analysis
2-(2-Hydroxyphenyl)benzoxazole is a pink to reddish crystalline powder . The photophysical properties of all dyes revealed a strong influence of the nature of the solvent on the optical properties, as protic solvents tend to stabilize enol tautomers and induce dual emission .Scientific Research Applications
HBO exhibits complex photophysical behavior, with the existence of various tautomeric and rotameric species in equilibrium in the ground state. This behavior has been investigated using both steady-state absorption and fluorescence and time-resolved emission spectroscopy (Woolfe et al., 1983).
HBO is a highly fluorescent compound suitable as a building block for new fluorescent molecules. Its large Stokes' shift can be attributed to an excited-state intramolecular proton transfer (ESIPT) phenomenon (Affeldt et al., 2013).
HBO derivatives, due to their ability to undergo ESIPT, represent an important class of luminescent materials. The rotational energy barrier of a HBO derivative has been studied, providing insights into the material's ESIPT properties (Chen et al., 2012).
HBO has shown potential in antifungal applications. For example, 2-(2′-hydroxy-5′-aminophenyl) benzoxazole (HAMBO) was tested against Candida yeast, showing fungistatic activity against all analyzed strains (Daboit et al., 2009).
HBO exhibits enhanced fluorescence and specificity for Li+ in an alkaline medium, suggesting its potential use in sensing applications (Obare & Murphy, 2001).
HBO is used in the synthesis of polyhydroxybenzoxazole-based colorimetric chemosensors for anionic species, indicating its potential application in material sciences (Lee et al., 2004).
HBO and its analogs have been evaluated for anti-inflammatory properties, identifying it as a new and selective ligand for the enzyme cyclooxygenase-2 (COX-2) (Seth et al., 2014).
HBO can be utilized as a fluorescent probe for sensing pH and metal cations. Its sensitivity to pH and selectivity in metal cations are due to the high acidity of the fluorophenol moiety (Tanaka et al., 2001).
Safety And Hazards
While specific safety and hazards information for 2-(2-Hydroxyphenyl)benzoxazole is not available, it is generally recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
Benzazole heterocycles, including 2-(2-Hydroxyphenyl)benzoxazole, are of particular value in the context of solid-state luminescence enhancement . They find an increasing number of applications in the fields of optoelectronic and nanophotonic devices, sensors, security papers, imaging, and theranostics . Theoretical calculations revealed an interesting connection between intramolecular charge transfer and excited-state aromaticity in the S1 state . This research has potential value and can help in determining how to control the fluorescence emission channel through the upper excited state .
properties
IUPAC Name |
2-(1,3-benzoxazol-2-yl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO2/c15-11-7-3-1-5-9(11)13-14-10-6-2-4-8-12(10)16-13/h1-8,15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHGZVWOTJDLREY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3O2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4061200 | |
Record name | Phenol, 2-(2-benzoxazolyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4061200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Hydroxyphenyl)benzoxazole | |
CAS RN |
835-64-3 | |
Record name | 2-(2-Hydroxyphenyl)benzoxazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=835-64-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-Benzoxazolyl)phenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000835643 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(2-HYDROXYPHENYL)BENZOXAZOLE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403545 | |
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Record name | 2-(2-HYDROXYPHENYL)BENZOXAZOLE | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5423 | |
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Record name | Phenol, 2-(2-benzoxazolyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phenol, 2-(2-benzoxazolyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4061200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-benzoxazol-2-ylphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.493 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-(2-BENZOXAZOLYL)PHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RG8GW8KSU5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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